molecular formula C15H12ClFO3 B1393899 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160249-86-4

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No. B1393899
M. Wt: 294.7 g/mol
InChI Key: CWVZWEHPZJHEEU-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C15H12ClFO3 and a molecular weight of 294.71 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride consists of 15 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms . The exact structure is not provided in the search results.

Scientific Research Applications

Oxidation Reactions and Derivative Synthesis

Experiments involving the oxidation of p-fluorobenzyl alcohol and chloride have been conducted, using various oxidizing agents to obtain a mixture of p-fluorobenzaldehyde and p-fluorobenzoic acid in different proportions. This research suggests potential applications in creating specific fluorine-containing compounds for various industrial and research purposes (Conte et al., 1998).

Fries Rearrangement in Large Scale Synthesis

The Fries rearrangement of 2-fluorophenyl acetate was performed on a kilogram scale, leading to the synthesis of fluorinated building blocks like 3-fluoro-4-methoxybenzoyl chloride. This method is industrially feasible and yields high-quality fluorinated compounds for further applications (Yerande et al., 2014).

Synthesis of Fluorine-Substituted Quinazolinamine Derivatives

In the synthesis of fluorine-substituted quinazolinamine derivatives, compounds like 2-fluorophenyl were used, which are closely related to 2-[(2-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. These compounds have shown potential in anti-inflammatory activity, indicating its significance in medicinal chemistry research (Sun et al., 2019).

Synthesis of Oxime-Phosphazenes

Research on the synthesis of benzyl and benzoyl substituted oxime-phosphazenes involved reactions with compounds like 4-methoxybenzoyl chloride and 2-chlorobenzoyl chloride. This indicates potential applications in creating novel compounds for material science and chemistry (Çil et al., 2006).

Applications in Fluorescent Sensor Development

A benzothiadiazole-based fluorescent sensor was developed for the detection of toxic chemicals like oxalyl chloride and phosgene. This research points towards potential applications of similar fluorinated compounds in environmental monitoring and public safety (Zhang et al., 2017).

Safety And Hazards

While specific safety and hazard information for 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is not available, related compounds such as 2-Fluorobenzyl chloride are known to cause severe skin burns and eye damage, and are flammable .

properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-13-8-4-6-11(15(16)18)14(13)20-9-10-5-2-3-7-12(10)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVZWEHPZJHEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212261
Record name 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride

CAS RN

1160249-86-4
Record name 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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